N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sulfur-containing heterocyclic compound featuring a dichlorophenylacetamide backbone linked to a 1,2,4-triazole ring substituted with a methyl group and a furan moiety. The compound’s structure combines electron-withdrawing chlorine atoms on the phenyl ring with a triazole core capable of hydrogen bonding and π-π interactions, making it a candidate for biological activity studies. Its synthesis likely involves nucleophilic substitution and cyclization reactions, akin to methods described for analogous acetamide derivatives .
Properties
Molecular Formula |
C15H12Cl2N4O2S |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N4O2S/c1-21-14(12-3-2-6-23-12)19-20-15(21)24-8-13(22)18-11-7-9(16)4-5-10(11)17/h2-7H,8H2,1H3,(H,18,22) |
InChI Key |
NGQPCVRNTHQZCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Ring: The furan ring can be introduced through a substitution reaction using furan derivatives.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Introduction of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the furan ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole or furan rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antifungal Activity
N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has demonstrated significant antifungal properties. Studies indicate that compounds with triazole structures are effective against various fungal pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with fungal enzymes or receptors .
Antimicrobial Properties
The compound exhibits antimicrobial effects against both gram-positive and gram-negative bacteria. Its structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis .
Potential in Cancer Treatment
Research indicates that derivatives of triazoles can act as anticancer agents. The unique combination of functional groups in this compound may provide a multi-target approach for cancer therapy by modulating various biological pathways involved in tumor growth and metastasis .
Pesticidal Activity
The compound's biological activity extends to agricultural applications, particularly as a pesticide. Its ability to inhibit fungal growth makes it a candidate for use in crop protection against fungal diseases. The dual action against both pests and pathogens can enhance agricultural productivity while reducing reliance on conventional chemicals .
Herbicidal Properties
Preliminary studies suggest that the compound may also possess herbicidal properties, making it useful in weed management strategies. The specific mechanisms by which it affects plant growth are still under investigation but may involve interference with metabolic pathways essential for weed survival .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of this compound showed promising results against common fungal strains. The compound was tested against Candida albicans and Aspergillus niger, demonstrating a significant reduction in growth at low concentrations.
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics.
Case Study 3: Agricultural Applications
Field trials assessing the herbicidal effects of the compound revealed its potential as an effective weed management solution. The trials indicated that application rates significantly reduced weed biomass without adversely affecting crop yield.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs of the target compound differ in substituent patterns on the phenyl ring and triazole moiety, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
The 3,5-dichloro isomer may exhibit altered dipole moments or steric hindrance, impacting solubility or receptor affinity.
Triazole Core Modifications: The furan-2-yl group in the target compound and facilitates π-π stacking, whereas the 4-methoxyphenyl and phenoxymethyl groups in introduce bulkiness, possibly reducing membrane permeability.
Synthetic and Crystallographic Considerations :
- Analogs like highlight the role of nitro and sulfonyl groups in directing intermolecular interactions (e.g., C–H⋯O hydrogen bonds), which could inform crystallization strategies for the target compound .
- Computational methods (e.g., density-functional theory, as in ) could predict electronic properties, while crystallographic tools like SHELX aid in structural validation.
Research Findings and Implications
- Biological Activity : While explicit data on the target compound’s activity is absent in the provided evidence, structurally related sulfur-containing acetamides are often explored for antimicrobial or anticancer properties due to their hydrogen-bonding capacity and metabolic stability .
- Solubility and Stability : The dichlorophenyl group may reduce aqueous solubility compared to dimethylphenyl analogs but improve lipophilicity, enhancing blood-brain barrier penetration.
- Synthetic Challenges : Positional isomerism (e.g., 2,5- vs. 3,5-dichloro) necessitates precise regiocontrol during synthesis, as seen in methods involving acetic anhydride and sulfonamide intermediates .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that exhibits significant biological activity, particularly in the realm of antifungal and antibacterial properties. The structure incorporates a 1,2,4-triazole moiety, which is known for its pharmacological versatility.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 330.25 g/mol |
| CAS Number | 898490-79-4 |
| IUPAC Name | This compound |
| Melting Point | Not available |
Antifungal Activity
1,2,4-triazole derivatives have been extensively studied for their antifungal properties. The incorporation of the triazole ring in this compound enhances its efficacy against various fungal strains. Research indicates that compounds with a similar structure exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus species.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with a similar triazole scaffold exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 μg/mL, demonstrating significant antifungal potential .
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been documented. This compound has shown promising results against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study involving various synthesized triazole compounds, one derivative demonstrated potent activity against Staphylococcus aureus, with an MIC of 0.125 μg/mL. This suggests that the compound may be effective against antibiotic-resistant strains .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in fungal and bacterial cell wall synthesis. The triazole ring acts by binding to the enzyme lanosterol demethylase, disrupting ergosterol biosynthesis in fungi and leading to cell death.
Structure-Activity Relationship (SAR)
The structure of triazole derivatives significantly influences their biological activity. Modifications in the side chains and functional groups can enhance or diminish their potency.
SAR Insights
- Triazole Ring : Essential for antifungal activity; variations in substitution patterns can lead to increased efficacy.
- Furan Moiety : Contributes to the overall hydrophobic character and may enhance membrane permeability.
- Chlorophenyl Group : The presence of chlorine atoms increases lipophilicity and may improve binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
